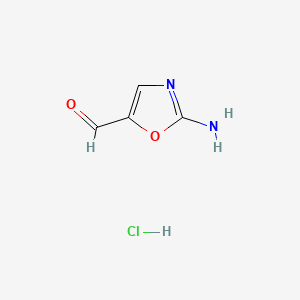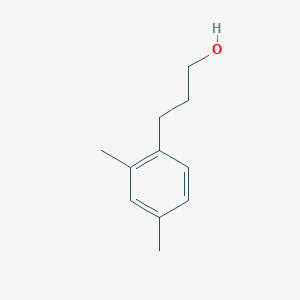
3-(2,4-Dimethylphenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dimethylphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O It is a type of alcohol that features a phenyl group substituted with two methyl groups at the 2 and 4 positions, attached to a propanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 2,4-dimethylbenzyl chloride reacts with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then treated with propanal to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality .
化学反应分析
Types of Reactions
3-(2,4-Dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Reduction: It can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: 3-(2,4-Dimethylphenyl)propan-1-one or 3-(2,4-Dimethylphenyl)propanoic acid.
Reduction: 3-(2,4-Dimethylphenyl)propane.
Substitution: 3-(2,4-Dimethylphenyl)propyl halides.
科学研究应用
3-(2,4-Dimethylphenyl)propan-1-ol has several applications in scientific research:
作用机制
The mechanism of action of 3-(2,4-Dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. Additionally, the phenyl ring’s hydrophobic interactions can affect the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
3-(3,5-Dimethylphenyl)propan-1-ol: Similar structure but with methyl groups at the 3 and 5 positions.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains methoxy groups and a triazole ring, differing in functional groups and overall structure.
Uniqueness
3-(2,4-Dimethylphenyl)propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in synthesis and research .
属性
CAS 编号 |
27650-80-2 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC 名称 |
3-(2,4-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16O/c1-9-5-6-11(4-3-7-12)10(2)8-9/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI 键 |
HFIRQLQQPJWFGZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CCCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one](/img/structure/B13599829.png)
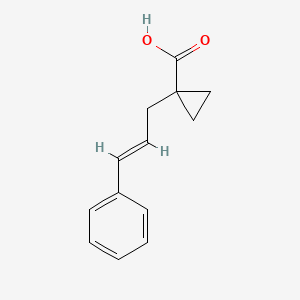
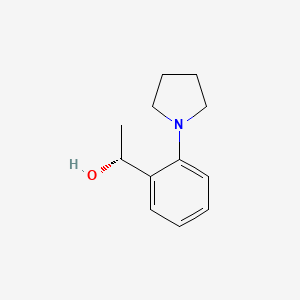
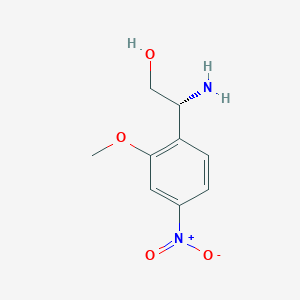
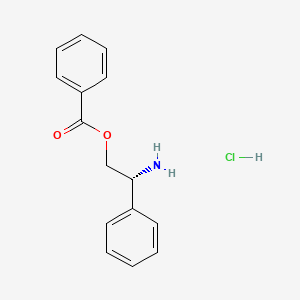
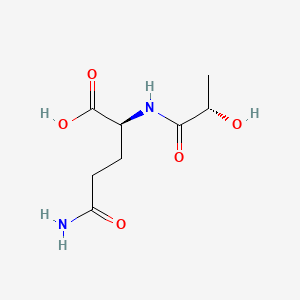
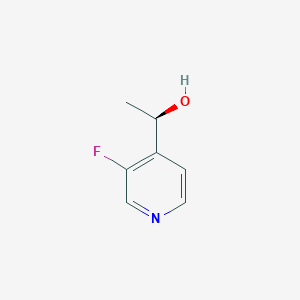
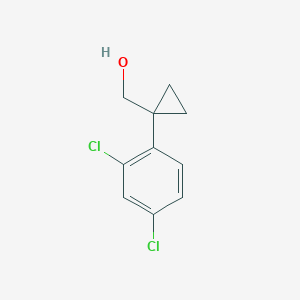

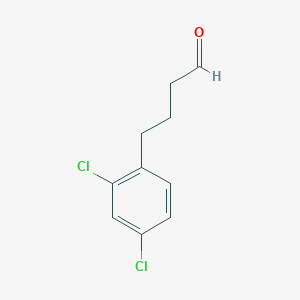
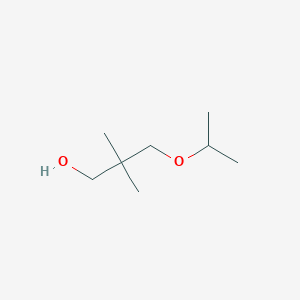
![Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone](/img/structure/B13599896.png)

